molecular formula C10H15N5O B11793304 N-Cyclopropyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxamide

N-Cyclopropyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11793304
M. Wt: 221.26 g/mol
InChI Key: PVSMZZCRJYXAFL-UHFFFAOYSA-N
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Description

N-Cyclopropyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound with a unique structure that combines a cyclopropyl group, a pyrrolidine ring, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the preparation of the cyclopropyl and pyrrolidine intermediates. These intermediates are then subjected to a series of reactions to form the final compound. Common synthetic routes include:

    Pyrrolidine Formation: The pyrrolidine ring is synthesized through cyclization reactions involving amines and aldehydes or ketones.

    Triazole Formation:

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-Cyclopropyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropyl-(1-methyl-pyrrolidin-3-yl)-amine
  • Cyclopropyl-((S)-1-methyl-pyrrolidin-3-yl)-amine

Uniqueness

N-Cyclopropyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxamide is unique due to its combination of a cyclopropyl group, a pyrrolidine ring, and a triazole ring This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds

Properties

Molecular Formula

C10H15N5O

Molecular Weight

221.26 g/mol

IUPAC Name

N-cyclopropyl-1-pyrrolidin-3-yltriazole-4-carboxamide

InChI

InChI=1S/C10H15N5O/c16-10(12-7-1-2-7)9-6-15(14-13-9)8-3-4-11-5-8/h6-8,11H,1-5H2,(H,12,16)

InChI Key

PVSMZZCRJYXAFL-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2=CN(N=N2)C3CCNC3

Origin of Product

United States

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